molecular formula C17H17N3O3 B4052025 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide

Cat. No.: B4052025
M. Wt: 311.33 g/mol
InChI Key: UHGLPQCRVSPWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide is a useful research compound. Its molecular formula is C17H17N3O3 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.12699141 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research led by Kas’yan et al. (2005) details the synthesis of 4-Azatricyclo[5.2.1.02,6]dec-8-ene and its reactions with various benzoyl and dicarboximidoacetyl chlorides. The tricyclic amides obtained were then epoxidated, with their structures confirmed via spectroscopy and mass spectrometry, showcasing the compound's versatility in organic synthesis and potential as a scaffold for further chemical modifications (L. I. Kas’yan et al., 2005).

Co-crystal Formation and Structural Control

  • Piotrkowska et al. (2008) explored the co-crystals of dithiooxamide with azaheterocycles, highlighting the role of strong N–H⋯N hydrogen bonds and weak N–H⋯S interactions in controlling the structure of these co-crystals. Such insights are vital for designing materials with specific molecular arrangements and properties (Barbara Piotrkowska et al., 2008).

Novel Synthesis Approaches and Derivatives

  • Research on diazepines by Kurita et al. (1987) involved the photochemical valence isomerization of tricycloheptene systems to synthesize fully unsaturated 1,4-oxazepines and 1H-1,4-diazepines. This study not only advances the synthetic methodology of heterocyclic compounds but also opens pathways for creating novel pharmacologically relevant molecules (J. Kurita et al., 1987).

Pharmaceutical Applications and Bioactive Derivatives

  • The synthesis of Acyclovir and HBG analogues by Moustafa et al. (2011) involving nicotinonitrile showcases the utility of related chemical structures in developing antiviral agents. These compounds were screened for their antibacterial activity, highlighting the potential biomedical applications of such tricyclic and related compounds (A. Moustafa et al., 2011).

Properties

IUPAC Name

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-13(19-12-3-1-2-7-18-12)6-8-20-16(22)14-10-4-5-11(9-10)15(14)17(20)23/h1-5,7,10-11,14-15H,6,8-9H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGLPQCRVSPWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide
Reactant of Route 3
Reactant of Route 3
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide
Reactant of Route 4
Reactant of Route 4
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide
Reactant of Route 5
Reactant of Route 5
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide
Reactant of Route 6
Reactant of Route 6
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-2-pyridinylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.